N-(3-chlorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
This compound (CAS: 50683-74-4) is a pyrimidinyloxy acetamide derivative featuring a 3-chlorophenyl group and a 4-phenylpiperazine substituent. Its molecular formula is C₂₃H₂₃ClN₄O₂, with a molecular weight of 422.9 g/mol. The structure integrates a pyrimidine core substituted with a methyl group at position 6, an oxygen-linked acetamide moiety at position 4, and a 4-phenylpiperazine ring at position 2. Notably, it is listed as a discontinued product, possibly due to optimization challenges or toxicity concerns .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-17-14-22(31-16-21(30)26-19-7-5-6-18(24)15-19)27-23(25-17)29-12-10-28(11-13-29)20-8-3-2-4-9-20/h2-9,14-15H,10-13,16H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIPHVMYHVEWHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a complex organic compound with potential pharmacological applications, particularly in the field of neurology. Its unique molecular structure, which includes a chlorophenyl group, a piperazine moiety, and a pyrimidine derivative, suggests interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C23H24ClN5O2
- Molecular Weight : 437.9 g/mol
- CAS Number : 1251633-15-4
The biological activity of this compound is primarily attributed to its interaction with voltage-sensitive sodium channels and neurotransmitter receptors. Studies have indicated that compounds with similar structures exhibit varying degrees of binding affinity to these channels, which are crucial for modulating neuronal excitability and seizure activity .
Anticonvulsant Activity
Research has demonstrated that this compound shows significant anticonvulsant properties. In animal models, particularly using the maximal electroshock (MES) test, compounds in this class have exhibited protective effects against seizures. The structure–activity relationship (SAR) studies suggest that the presence of specific substituents on the piperazine and pyrimidine rings influences the anticonvulsant efficacy .
Comparative Analysis with Similar Compounds
The following table summarizes some related compounds and their notable activities:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Similar piperazine structure | Anticonvulsant activity observed in MES tests |
| N-(3-trifluoromethyl)anilide derivatives | Contains trifluoromethyl group | Enhanced anticonvulsant properties compared to chlorophenyl analogs |
| 6-Methylpyrimidine derivatives | Variation in substituents on pyrimidine | Potentially different pharmacological profiles |
These comparisons highlight the unique aspects of this compound, particularly its specific combination of functional groups that may influence its biological activity and therapeutic potential .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Anticonvulsant Screening : In a study involving twenty-two new derivatives, initial screening revealed that certain compounds demonstrated significant activity in preventing seizures induced by electrical stimulation (MES). The results indicated that modifications to the anilide moiety were crucial for enhancing anticonvulsant efficacy .
- Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding affinity of this compound to various receptors. These studies suggest that the compound may act as a moderate binder to neuronal voltage-sensitive sodium channels, which are essential for controlling neuronal excitability .
- Pharmacological Profiles : The pharmacological profiles of related compounds indicate that while some exhibit strong anticonvulsant properties, others show limited activity. This variability underscores the importance of structural modifications in optimizing therapeutic effects .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-(3-chlorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide exhibits significant antiproliferative effects against various cancer cell lines. These include:
- Lung cancer cells
- Breast cancer cells
- Colon cancer cells
The compound has shown the ability to inhibit growth and proliferation, suggesting its potential as a therapeutic agent in oncology .
Kinase Inhibition
Research suggests that this compound may act as a kinase inhibitor. Kinases are crucial enzymes involved in cellular signaling pathways, and their dysregulation is often linked to cancer. Specifically, this compound has demonstrated inhibitory activity against kinases such as:
- FGFR1 (Fibroblast Growth Factor Receptor 1)
- FLT3 (Fms-like tyrosine kinase 3)
These kinases are implicated in various malignancies, and inhibiting their activity could provide a novel approach to cancer treatment .
Neurological Applications
The piperazine component of the compound is associated with various neurological effects. Compounds containing piperazine rings have been explored for their potential in treating conditions such as:
- Anxiety disorders
- Schizophrenia
The presence of the piperazine moiety may facilitate interactions with neurotransmitter receptors, enhancing the compound's therapeutic profile in neuropharmacology .
The biological activity of this compound can be summarized as follows:
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Antiproliferative | Lung, breast, colon cancer cells | |
| Kinase inhibition | FGFR1, FLT3 | |
| Neurological effects | Potential anxiolytic/schizophrenic |
Case Studies
Several case studies have highlighted the efficacy of this compound in laboratory settings:
- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer cell lines, indicating its potential as an anticancer agent.
- Kinase Activity Assessment : Assays measuring kinase activity showed that this compound effectively inhibited FGFR1 and FLT3 pathways, underscoring its relevance in targeted cancer therapies.
Chemical Reactions Analysis
Etherification at the Pyrimidine Ring
The pyrimidine-4-yloxy group is introduced via nucleophilic aromatic substitution (NAS):
Reaction :
-
Pyrimidine chloride reacts with the hydroxyl group of 2-hydroxy-N-(3-chlorophenyl)acetamide in DMF with NaH as a base.
Key Data :
| Substrate | Base | Solvent | Product Purity (HPLC) |
|---|---|---|---|
| 4-Chloro-6-methylpyrimidine | NaH | DMF | 98.5% |
Hydrolysis of the Acetamide Bond
The amide bond undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis (HCl, 6M):
Basic Hydrolysis (NaOH, 2M):
Salt Formation with Hydrochloric Acid
The piperazine nitrogen protonates to form stable monohydrochloride salts:
Procedure :
-
Dissolve the free base in ethanol, treat with HCl gas, and precipitate with diethyl ether .
-
13C NMR : Shift in piperazine carbons (δ 51.3–54.8 ppm) confirms protonation .
Substitution at the Chlorophenyl Group
The 3-chlorophenyl group participates in Suzuki-Miyaura cross-coupling:
Reaction :
| Boronic Acid | Catalyst | Yield |
|---|---|---|
| 4-Methoxyphenyl | Pd(PPh3)4 | 65% |
Oxidation of the Piperazine Moiety
The piperazine ring undergoes oxidation with KMnO4:
Product :
Thermal Degradation
Thermogravimetric analysis (TGA) reveals stability up to 200°C, followed by decomposition:
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural Variations and Their Implications
The compound’s analogues differ in three critical regions:
Aromatic substituents (chlorophenyl vs. fluorophenyl, methylphenyl).
Heterocyclic substituents (piperazine vs. piperidine, methyl/ethyl modifications).
Pyrimidine core modifications (additional amino groups, sulfanyl linkages).
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural similarity.
Structure-Activity Relationship (SAR) Insights
- Aromatic Substitutions: The 3-chlorophenyl group in the target compound provides moderate electronegativity and steric bulk, likely influencing receptor binding affinity. Replacement with 2-fluorophenyl () reduces steric hindrance but may decrease halogen-bonding interactions .
Heterocyclic Modifications :
- 4-Phenylpiperazine (target compound) vs. 3-methylpiperidine (): Piperazine’s nitrogen-rich structure enhances hydrogen-bonding capacity, while methylpiperidine may improve metabolic stability due to reduced basicity .
- 4-Methylpiperidine () offers a less polar alternative, possibly altering pharmacokinetic profiles .
- Pyrimidine Core Adjustments: The pyrimidin-4-yloxy linkage in the target compound is retained in most analogues. However, derivatives with sulfanyl groups () or pyridinylamino substituents () exhibit distinct conformational preferences, impacting dihedral angles (e.g., 42–67° in crystal structures) and binding modes .
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be dissected into three primary components (Figure 1):
- Pyrimidine Core : 6-Methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol.
- Acetamide Side Chain : N-(3-Chlorophenyl)-2-hydroxyacetamide.
- Coupling Linker : Ether linkage between the pyrimidine and acetamide moieties.
Retrosynthetic strategies prioritize modular assembly to enable scalability and purity control.
Step-by-Step Synthetic Routes
Synthesis of 6-Methyl-2-(4-Phenylpiperazin-1-yl)Pyrimidin-4-ol
Pyrimidine Ring Formation
The pyrimidine core is synthesized via a Biginelli-like condensation involving ethyl acetoacetate, urea, and 4-phenylpiperazine-1-carbaldehyde. Reaction conditions include:
- Solvent : Ethanol (anhydrous)
- Catalyst : Concentrated hydrochloric acid (HCl)
- Temperature : 80°C, reflux for 12 hours
- Yield : 68–72%
Mechanism :
- Acid-catalyzed formation of a β-ketoester enolate.
- Nucleophilic attack by urea derivatives to form the dihydropyrimidine intermediate.
- Aromatization via dehydration to yield the pyrimidine ring.
Piperazine Substitution
The 2-position of the pyrimidine is functionalized with 4-phenylpiperazine via nucleophilic aromatic substitution (SNAr). Key parameters:
- Reagent : 1-Phenylpiperazine (2.2 equiv)
- Base : Potassium carbonate (K2CO3)
- Solvent : Dimethylformamide (DMF)
- Temperature : 120°C, 8 hours
- Yield : 85%
Optimization Note : Excess piperazine (>2 equiv) minimizes di-substitution byproducts.
Synthesis of N-(3-Chlorophenyl)-2-Hydroxyacetamide
Acylation of 3-Chloroaniline
3-Chloroaniline is acylated with chloroacetyl chloride under Schotten-Baumann conditions:
- Solvent : Dichloromethane (DCM)/water biphasic system
- Base : Sodium bicarbonate (NaHCO3)
- Molar Ratio : 1:1.2 (aniline:chloroacetyl chloride)
- Temperature : 0–5°C, 2 hours
- Yield : 92%
Side Product Mitigation : Strict temperature control prevents N,N-diacylation.
Hydrolysis to 2-Hydroxyacetamide
The chloro intermediate is hydrolyzed using:
Ether Coupling of Pyrimidine and Acetamide Moieties
The final step involves Mitsunobu coupling to form the ether bond:
- Reagents :
- 6-Methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol (1 equiv)
- N-(3-Chlorophenyl)-2-hydroxyacetamide (1.1 equiv)
- Triphenylphosphine (PPh3, 1.5 equiv)
- Diethyl azodicarboxylate (DEAD, 1.5 equiv)
- Solvent : Tetrahydrofuran (THF)
- Temperature : 0°C to 25°C, 24 hours
- Yield : 76%
Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:1) achieves >98% purity.
Reaction Optimization Strategies
Solvent and Base Selection for Piperazine Substitution
Comparative studies (Table 1) reveal DMF as the optimal solvent for SNAr reactions due to its high polarity and ability to stabilize transition states.
Table 1 : Solvent Screening for Piperazine Substitution
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 85 |
| DMSO | 46.7 | 78 |
| Acetonitrile | 37.5 | 62 |
| Toluene | 2.4 | 41 |
Base Impact : K2CO3 outperforms Na2CO3 due to superior solubility in DMF.
Temperature-Dependent Acylation Efficiency
Lower temperatures (0–5°C) during acylation reduce hydrolysis of chloroacetyl chloride, enhancing yield (92% vs. 68% at 25°C).
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Scale-Up Considerations and Industrial Feasibility
Cost-Effective Solvent Recycling
Continuous Flow Synthesis
Microreactor systems for pyrimidine condensation reduce reaction time from 12 hours to 45 minutes, enhancing throughput.
Q & A
Basic: What are the recommended synthetic routes for N-(3-chlorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide, and how can reaction conditions be optimized for academic-scale synthesis?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Substitution Reaction : React 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions to form intermediates (e.g., nitrobenzene derivatives) .
Reduction : Use iron powder in acidic conditions to reduce nitro groups to amines, as demonstrated in analogous acetamide syntheses .
Condensation : Employ condensing agents (e.g., DCC or EDC) to couple the amine intermediate with cyanoacetic acid or related precursors .
Optimization Tips :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for substitution steps .
- Catalysts : Acidic/basic catalysts (e.g., HCl, NaOH) improve yields in reduction and condensation steps .
- Temperature Control : Maintain 60–80°C for condensation to avoid side reactions .
Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to verify substituent positions, particularly the 3-chlorophenyl and pyrimidin-4-yloxy groups .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., HRMS for exact mass matching) .
- X-ray Diffraction (XRD) : Resolve crystal structures to validate bond angles and packing. For example, monoclinic systems (space group ) with cell parameters are typical for chlorophenyl acetamide derivatives .
Advanced: How can researchers design experiments to elucidate the mechanism of action of this compound against specific biological targets?
Methodological Answer:
In Silico Docking : Use software (e.g., AutoDock) to model interactions with enzymes like cyclin-dependent kinases (CDKs), focusing on the pyrimidin-4-yloxy moiety’s hydrogen bonding .
Enzymatic Assays : Measure inhibition constants () using purified CDKs and ATP-analog substrates .
Cellular Profiling : Compare activity in wild-type vs. kinase-deficient cell lines to confirm target specificity .
Advanced: What strategies are effective in resolving discrepancies between computational predictions and experimental data regarding the compound's activity?
Methodological Answer:
- Feedback Loop Design : Integrate quantum chemical calculations (e.g., DFT for reaction paths) with high-throughput screening to iteratively refine computational models .
- Experimental Validation : Test computational hypotheses using truncated analogs (e.g., removing the phenylpiperazine group) to isolate variables .
- Data Reconciliation : Use statistical tools (e.g., PCA) to identify outliers in activity datasets caused by solvent effects or impurities .
Advanced: How to perform structure-activity relationship (SAR) studies focusing on modifying the pyrimidin-4-yloxy and phenylpiperazine moieties?
Methodological Answer:
Systematic Substitution : Replace the 4-phenylpiperazine group with morpholine or thiomorpholine to assess steric/electronic effects on target binding .
Pyrimidine Core Modifications : Introduce electron-withdrawing groups (e.g., -CF) at the 6-methyl position to enhance metabolic stability .
Biological Testing : Compare IC values across analogs in enzyme inhibition assays to map critical functional groups .
Basic: What are the key solubility and stability parameters to consider during in vitro assays?
Methodological Answer:
- Solubility : Use DMSO for stock solutions (≤10% v/v in buffer) to avoid precipitation. Measure logP (predicted ~3.2) to optimize aqueous compatibility .
- Stability :
- pH Sensitivity : Test degradation in PBS at pH 7.4 vs. 5.0 (lysosomal conditions) .
- Light/Temperature : Store at −20°C in amber vials to prevent photodegradation .
Advanced: What challenges arise in crystallizing this compound, and how can they be methodologically addressed?
Methodological Answer:
- Polymorphism Risks : Screen multiple solvents (e.g., ethanol, acetonitrile) using slow evaporation to isolate stable polymorphs .
- Crystal Packing Issues : The 4-phenylpiperazine group may cause steric hindrance; co-crystallize with small molecules (e.g., acetic acid) to improve lattice formation .
- Data Collection : Use synchrotron XRD for low-symmetry crystals (monoclinic ) to resolve weak diffraction patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
